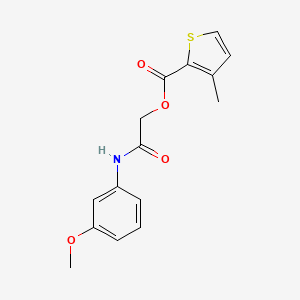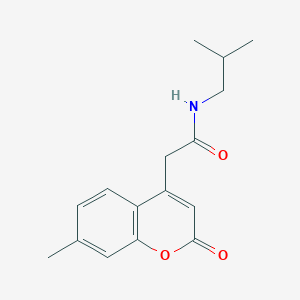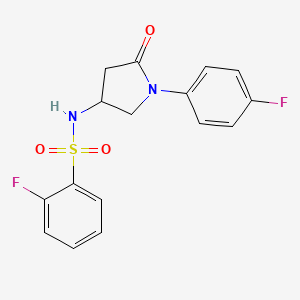amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione CAS No. 338399-39-6](/img/structure/B3014244.png)
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione" is a complex molecule that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known to have a wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine has been reported, where the starting pyrimidinethiones are prepared from diacetylketene N,S-acetal and then reacted with guanidine to afford the final products . Similarly, the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives from 5-acetyl-6-amino-4-methylsulfanylpyrimidines has been described, where the starting compounds are synthesized using diacetyl ketene N,S-acetal and then further reacted with hydrazines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to create a wide array of derivatives. The structure of these compounds is often elucidated using techniques such as UV, IR, NMR, and mass spectral analysis, as well as X-ray crystallography .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of 2-acetoacetamidopyridines with phosgene leads to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . These reactions are typically characterized by their reaction conditions, such as the use of specific reagents, catalysts, and solvents, and can be influenced by factors like temperature and pH.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent. The properties are typically determined through experimental studies involving elemental analysis and various spectroscopic methods .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione and similar compounds have been studied for their synthesis processes and evaluated for antimicrobial activities. For instance, a study by Abdel-rahman, Bakhite, and Al-Taifi (2002) focused on synthesizing new pyridothienopyrimidines and pyridothienotriazines, including derivatives of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, and testing their in vitro antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antitumor Drug Development
Another significant area of research is the exploration of this compound in antitumor drug development. Huang, Lin, and Huang (2002) investigated sulfonamide derivatives containing similar pyrimidine structures for potential antitumor agents with low toxicity. They designed and synthesized several compounds, such as 1-(3-(4-Acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione, to evaluate their acute toxicity and antitumor activity in mice (Huang, Lin, & Huang, 2002).
Organic Synthesis and Process Development
In the field of organic synthesis and process development, this compound has also been of interest. Butters et al. (2001) explored its use in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. They examined the diastereocontrol in the reaction involving a pyrimidine derivative similar to the compound , highlighting its significance in pharmaceutical synthesis (Butters et al., 2001).
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione should adhere to standard laboratory practices, including protective gear, proper ventilation, and waste disposal protocols. Specific toxicity data and hazards are available in safety data sheets .
Eigenschaften
IUPAC Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF4N4O3/c1-11(30)15-10-29(27(2)17-16(21)7-13(8-26-17)20(23,24)25)19(32)28(18(15)31)9-12-3-5-14(22)6-4-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFPUNQMRFGIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B3014162.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)
![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3014168.png)


![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)
![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)

![N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B3014183.png)
![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)